molecular formula C13H14N4O3 B12500193 4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) CAS No. 62001-19-8

4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B12500193
CAS No.: 62001-19-8
M. Wt: 274.28 g/mol
InChI Key: INNRHONTIVWXOC-UHFFFAOYSA-N
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Description

4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol is a complex organic compound that features a unique structure combining furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-hydroxy-5-methyl-4H-pyrazole-4-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[furan-2-yl(3-hydroxy-4H-pyrazol-4-yl)methyl]-4H-pyrazol-3-ol
  • 5-methyl-4H-pyrazol-3-ol derivatives

Uniqueness

4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62001-19-8

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-[furan-2-yl-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]-3-methyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C13H14N4O3/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,9-11H,1-2H3,(H,16,18)(H,17,19)

InChI Key

INNRHONTIVWXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1C(C2C(=NNC2=O)C)C3=CC=CO3

Origin of Product

United States

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